molecular formula C23H25NO6 B6527999 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946384-35-6

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No. B6527999
CAS RN: 946384-35-6
M. Wt: 411.4 g/mol
InChI Key: PMHLTGWXNHFMEO-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is 411.16818752 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

VU0630656-1 has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by targeting specific signaling pathways. Its anti-proliferative effects on cancer cells make it a potential candidate for further development in cancer therapy .

Neurological Disorders

The compound’s unique structure suggests potential neuroprotective properties. Studies have explored its impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. VU0630656-1 may modulate neurotransmitter systems, making it relevant for drug discovery in this field .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. VU0630656-1 has been investigated for its anti-inflammatory effects, possibly through interactions with specific receptors or enzymes. Understanding its mechanism of action could lead to novel anti-inflammatory drugs .

Cardiovascular Health

Researchers have examined the cardiovascular effects of VU0630656-1. Its potential vasodilatory properties and impact on blood pressure regulation make it an interesting candidate for cardiovascular drug development .

Antioxidant Properties

The compound’s phenolic structure suggests antioxidant activity. Antioxidants protect cells from oxidative stress, which is implicated in aging and various diseases. VU0630656-1’s antioxidant potential warrants further investigation .

Chemical Biology and Medicinal Chemistry

Beyond specific applications, VU0630656-1 serves as a valuable tool in chemical biology and medicinal chemistry. Scientists use it to probe biological processes, validate drug targets, and design novel compounds .

Sigma-Aldrich. “Ethyl 3-(3,4-dimethoxyphenyl)propionate 99%.” Link

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-26-10-4-9-24-13-18-19(29-14-24)7-6-16-11-17(23(25)30-22(16)18)15-5-8-20(27-2)21(12-15)28-3/h5-8,11-12H,4,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHLTGWXNHFMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

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